![molecular formula C34H36N2O5 B4539377 7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4539377.png)
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of related quinoline and quinazoline derivatives often involves multi-step reactions, including Friedel–Crafts reactions, cyclizations, and condensations. For example, the synthesis of metabolites of related quinoline derivatives has been achieved through efficient routes involving protective groups for phenolic hydroxy groups and the Krohnke reaction for cyclization (Mizuno et al., 2006).
Molecular Structure Analysis
Molecular structure analysis of quinoline derivatives can involve X-ray crystallography to determine polymorphic modifications and molecular arrangements, as seen in studies of similar compounds (Shishkina et al., 2018). This analysis reveals details about molecular conformations and intermolecular interactions.
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nitration, alkylation, and acylation. These reactions modify the chemical structure and subsequently the chemical properties of the compounds. For instance, the synthesis of quinoxaline derivatives involves ortho-lithiations and Friedlander quinoline synthesis, showcasing the chemical reactivity of these compounds (Kitson et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structure, can be influenced by the nature and position of substituents on the quinoline core. Polymorphic forms of these compounds can exhibit different physical properties, which are crucial for their formulation and application (Shishkina et al., 2018).
properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O5/c1-19-7-8-20(2)26(15-19)32-31(34(38)36-24-10-12-25(39-4)13-11-24)21(3)35-27-16-23(17-28(37)33(27)32)22-9-14-29(40-5)30(18-22)41-6/h7-15,18,23,32,35H,16-17H2,1-6H3,(H,36,38) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKIPPDYTVKSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(2,5-dimethylphenyl)-N-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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